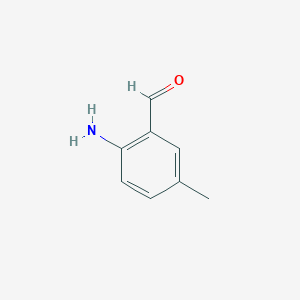

2-Amino-5-methylbenzaldehyde

Description

Significance of Ortho-Aminobenzaldehydes in Synthetic Organic Chemistry

Ortho-aminobenzaldehydes are a class of chemical compounds that serve as crucial building blocks in synthetic organic chemistry. orgsyn.org Their bifunctional nature, containing both a nucleophilic amino group and an electrophilic aldehyde group in close proximity, allows for a variety of intramolecular and intermolecular reactions to construct complex molecular architectures, particularly heterocyclic systems. orgsyn.orgresearchgate.net

These compounds are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. guidechem.com One of the most prominent applications of ortho-aminobenzaldehydes is in the synthesis of quinolines, a class of heterocyclic compounds found in numerous natural products and biologically active molecules. nih.govaustinpublishinggroup.com The Friedländer synthesis, a condensation reaction between an ortho-aminobenzaldehyde or an ortho-aminoketone and a compound containing a reactive α-methylene group, is a classic and versatile method for preparing quinoline (B57606) derivatives. organicreactions.orgwikipedia.orgsynarchive.com This reaction can be catalyzed by either acids or bases. organicreactions.orgwikipedia.org

The ortho-amino-carbonyl scaffold is a versatile synthetic unit that is also integral to other important heterocycles like quinazolines, benzodiazepines, and acridones, which are featured in many significant medicinal agents. nih.govnih.gov The reactivity of ortho-aminobenzaldehydes also extends to their use in rhodium-catalyzed hydroacylation reactions to produce amino-substituted enones, which are themselves versatile intermediates for dihydroquinolones. nih.gov Furthermore, they can react with secondary amines to form ring-fused aminals, which are precursors to various quinazolinone alkaloids. nih.gov The development of new synthetic methods, such as rhodium(III)-catalyzed C-H amidation of aldehydes, continues to expand the accessibility of these important building blocks. rsc.org

Scope and Objectives of Academic Research on 2-Amino-5-methylbenzaldehyde

Academic research on this compound focuses on its synthesis, physical properties, and its application as a starting material for more complex molecules. As a substituted ortho-aminobenzaldehyde, it provides a platform for creating specific derivatives that may have unique chemical or biological properties.

The physical and chemical properties of this compound are foundational to its use in research. It is typically a yellow solid with a molecular formula of C8H9NO. nih.govsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 109467-00-7 | nih.govchemsrc.com |

| Molecular Formula | C8H9NO | nih.govbldpharm.com |

| Molecular Weight | 135.16 g/mol | nih.govbldpharm.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Physical Form | Yellow Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.comchemsrc.comcymitquimica.com |

| SMILES | CC1=CC(=C(C=C1)N)C=O | nih.gov |

| InChIKey | WUTVUNYCKGJXHV-UHFFFAOYSA-N | nih.govsigmaaldrich.comcymitquimica.com |

A primary objective of research involving this compound is its use in the Friedländer annulation to create specifically substituted quinolines. For instance, the reaction of this compound with trifluoromethylated β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate, is a pathway to synthesize 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This reaction is often enhanced by a Lewis acid catalyst like zinc chloride (ZnCl₂) in an ethanol (B145695) solvent.

Another area of investigation is the synthesis of Schiff bases. These compounds, formed by the condensation reaction between an amine and an aldehyde, are of interest in coordination chemistry and materials science. This compound can be reacted with other amino compounds to form Schiff base ligands. For example, its condensation with 2-aminobenzonitrile (B23959) produces 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. iucr.org

The synthesis of this compound itself is a subject of study, aiming for efficient and high-yield methods. One reported method involves the Pummerer reaction of 2-acetylamino-5-methylbenzyl phenyl sulfoxide, which upon treatment with acetic anhydride (B1165640) and subsequent hydrolysis, yields the target aldehyde. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTVUNYCKGJXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551920 | |

| Record name | 2-Amino-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109467-00-7 | |

| Record name | 2-Amino-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Methylbenzaldehyde and Its Analogs

Direct Synthetic Routes

Direct synthesis strategies aim to produce 2-Amino-5-methylbenzaldehyde or its immediate precursors in a limited number of steps from readily available starting materials.

A common and fundamental transformation in organic synthesis is the oxidation of primary alcohols to aldehydes. For the synthesis of this compound, the corresponding precursor, (2-amino-5-methylphenyl)methanol, can be oxidized using various reagents. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the amino group present on the aromatic ring.

Manganese(IV) oxide (MnO₂) is a widely used solid-phase oxidant that is particularly effective for the selective oxidation of benzylic and allylic alcohols. The reaction is heterogeneous, which simplifies the work-up process as the excess reagent and manganese byproducts can be removed by simple filtration. The reactivity of MnO₂ can be influenced by its method of preparation and the reaction solvent. The use of an acidic co-solvent can enhance the oxidation potential of MnO₂. rsc.org This method is advantageous due to its mild conditions and selectivity, which minimizes side reactions involving the sensitive amino group.

Table 1: Representative MnO₂ Mediated Oxidation

| Starting Material | Oxidant | Solvent | Product | Typical Yield |

|---|

Copper(I)-based catalytic systems have emerged as efficient and mild alternatives for the aerobic oxidation of alcohols. bohrium.com A system employing Copper(I) iodide (CuI), often in the presence of a co-catalyst like 2,2,6,6-tetramethylpiperdine-N-oxyl (TEMPO) and a ligand such as N-methylimidazole (NMI), can selectively oxidize primary alcohols to aldehydes using molecular oxygen or air as the ultimate oxidant. bohrium.comnih.gov This method proceeds under neutral conditions, making it highly compatible with substrates containing acid- or base-sensitive functional groups like the amino group in the target precursor. nih.govnih.gov

Table 2: Cu(I) Iodide Catalyzed Oxidation of Benzylic Alcohols

| Substrate | Catalyst System | Oxidant | Solvent | Product |

|---|

The Pummerer reaction provides an indirect route to aldehyde synthesis, typically starting from a sulfoxide. semanticscholar.org For the synthesis of an acetylated derivative of this compound, a suitable starting material would be an N-acetylated aminotoluene derivative. This compound can be converted to a methylthiomethyl group, which is then oxidized to the corresponding sulfoxide. Upon treatment with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), the sulfoxide undergoes the Pummerer rearrangement to form a thionium ion intermediate. semanticscholar.orgmanchester.ac.uk This intermediate is then trapped by an acetate nucleophile, and subsequent hydrolysis yields the desired aldehyde. This multi-step approach allows for the synthesis of functionalized aminobenzaldehydes from different precursors. manchester.ac.uk

Table 3: General Steps for Pummerer Reaction-Based Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Thioetherification | (e.g., 2-Acetamido-5-methyltoluene) + Chloromethyl phenyl sulfide | Phenyl(2-acetamido-5-methylbenzyl)sulfane |

| 2 | Oxidation | m-CPBA | Phenyl(2-acetamido-5-methylbenzyl)sulfoxide |

| 3 | Pummerer Rearrangement | Acetic Anhydride (Ac₂O) | α-acetoxy sulfide intermediate |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The aldehyde group (-CHO) is an electron-withdrawing group that activates the aromatic ring for nucleophilic attack, especially at the ortho and para positions. libretexts.org In this synthetic approach, a precursor like 2-fluoro-5-methylbenzaldehyde is treated with an amine source, such as ammonia or a protected amine, to displace the fluoride leaving group. rsc.org Fluorine is an effective leaving group in SNAr reactions because the slow, rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's high electronegativity. masterorganicchemistry.comyoutube.com

A specific example involves the reaction of 2-fluoro-5-methylbenzaldehyde with diallylamine in the presence of potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) at reflux, which yielded 2-(diallylamino)-5-methylbenzaldehyde. rsc.org A similar reaction using a primary amine source would yield the target compound.

Table 4: SNAr Synthesis of an Aminobenzaldehyde Analog

| Starting Material | Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|

Oxidation of Substituted Phenylmethanols to Aldehydes

Analogous Synthetic Strategies for Substituted Aminobenzaldehydes

Beyond the direct methods for synthesizing this compound, several other strategies are widely employed for the synthesis of substituted aminobenzaldehydes in general. These methods can often be adapted for the target molecule.

One of the most common and reliable methods is the reduction of the corresponding nitrobenzaldehyde. For instance, 2-nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde (B1207257) using various reducing agents, such as iron powder in an acidic medium or aqueous ferrous sulfate with ammonia. researchgate.netgoogle.com This method is high-yielding and utilizes readily available starting materials.

Another approach involves the direct functionalization of anilines. Anilines that are unsubstituted at the para-position can react under mild conditions in a dimethyl sulfoxide (Me₂SO)–hydrochloric acid (HCl) solvent system to yield 4-aminobenzaldehydes in high yields. rsc.org

Furthermore, methods have been developed for the one-step synthesis of o-aminobenzaldehyde from ortho-nitrotoluene using a functionalized ionic liquid as a catalyst and sodium polysulfide in an alcohol solvent. patsnap.com This process offers a direct route from a simple toluene derivative to the aminobenzaldehyde product. These diverse strategies highlight the versatility of synthetic approaches available for accessing this important class of aromatic compounds.

Aldol Condensation Approaches

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an enolate ion with a carbonyl compound. uomustansiriyah.edu.iq The initial product is a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. rsc.org This reaction is typically catalyzed by either acid or base. uomustansiriyah.edu.iq

While not a direct route to this compound itself, the Claisen-Schmidt condensation, a variation of the aldol condensation, is highly relevant for synthesizing analogs. This reaction involves an enolizable ketone and a non-enolizable aromatic aldehyde, such as a substituted benzaldehyde. uomustansiriyah.edu.iqaip.org For instance, the reaction of acetophenone with various substituted benzaldehydes under basic conditions is a common method to produce chalcones (benzalacetophenones). uomustansiriyah.edu.iqrsc.org This approach could be adapted to create more complex structures starting from an appropriately substituted aminobenzaldehyde.

It is important to distinguish the classic aldol condensation from other condensation reactions, such as the formation of an imine (or Schiff base) from an amine and an aldehyde. The latter involves the formation of a carbon-nitrogen double bond and is a key step in reductive amination pathways, as discussed in the next section.

| Reaction Type | Reactants | Bond Formed | Key Intermediate | Final Product Type |

| Aldol Condensation | Enolate + Aldehyde/Ketone | Carbon-Carbon (C-C) | β-Hydroxy carbonyl | α,β-Unsaturated carbonyl |

| Imine Formation | Amine + Aldehyde/Ketone | Carbon-Nitrogen (C=N) | Hemiaminal | Imine (Schiff Base) |

Reductive Amination Pathways

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. tandfonline.com The process converts an aldehyde or ketone into an amine through an intermediate imine, which is subsequently reduced. acs.org This can be performed as a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. acs.org

The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (or a protonated iminium ion). A reducing agent present in the mixture then reduces the carbon-nitrogen double bond to afford the final amine product. tandfonline.comacs.org

A key advantage of this method is the wide variety of available reducing agents, which allows for tuning of reactivity and selectivity. Sodium triacetoxyborohydride is particularly effective as it is mild and selectively reduces the imine intermediate in the presence of the starting aldehyde. acs.org Other common reagents include sodium cyanoborohydride and sodium borohydride, often in the presence of an acid catalyst. tandfonline.comacs.org Photocatalytic methods have also been developed, offering a route that avoids external hydride sources. nih.gov

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acidic (e.g., Acetic Acid), 1,2-dichloroethane (DCE) | Mild; selective for imines over aldehydes; widely used. acs.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~6) | Effective, but generates toxic cyanide byproducts. tandfonline.com |

| Sodium Borohydride (NaBH₄) | Acidic catalyst (e.g., CeCl₃·7H₂O), often solvent-free | Requires activation; less selective than NaBH(OAc)₃. tandfonline.com |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd/C, Ni), pressure | "Green" method, but may require higher pressure/temperature. researchgate.net |

| Visible Light Photoredox Catalysis | Photocatalyst (e.g., Iridium-based), visible light | Operates under mild conditions; avoids hydride reagents. nih.gov |

Direct Substitution Methods for Benzyl (B1604629) Halides

The synthesis of benzaldehyde derivatives can be achieved through the manipulation of benzyl halides. One established method involves the oxidation of benzyl halides to the corresponding aldehydes. Reagents such as sodium nitrate in the presence of an ionic liquid and acetic acid can effectively convert substituted benzyl halides into benzaldehydes in high yields. rjpn.org This method is advantageous as it often avoids over-oxidation to the carboxylic acid. rjpn.org Another approach is the hydrolysis of benzal halides (gem-dihalides), which can be efficiently converted to benzaldehydes using aqueous dimethylamine. organic-chemistry.org

Furthermore, the synthesis of benzylamine derivatives, which are structurally related to aminobenzaldehydes, can be accomplished via substitution reactions. Amines can act as nucleophiles, displacing a halide from a benzylic position. nih.gov This classic SN2 reaction is a fundamental route to forming the benzyl-nitrogen bond.

While not a direct substitution on a benzyl halide to form an aminobenzaldehyde, nucleophilic aromatic substitution on an activated aryl halide provides an alternative route to analogs. For example, 2-fluoro-5-methylbenzaldehyde can react with amines like diallylamine, where the fluorine atom is displaced by the amine nucleophile. This reaction is facilitated by the electron-withdrawing aldehyde group, which activates the aromatic ring towards nucleophilic attack.

Multi-step Sequences from Benzoic Acid Derivatives

A common and reliable strategy for the synthesis of 2-aminobenzaldehyde analogs begins with the corresponding 2-aminobenzoic acid derivative. orgsyn.org This multi-step approach typically involves two key transformations: the reduction of the carboxylic acid to a primary alcohol, followed by the selective oxidation of that alcohol to the aldehyde. orgsyn.org

A well-documented example is the synthesis of 2-amino-5-bromobenzaldehyde from 2-amino-5-bromobenzoic acid. orgsyn.org

Step 1: Reduction of Carboxylic Acid to Benzyl Alcohol The carboxylic acid functional group is first reduced to a primary alcohol. Powerful reducing agents are required for this transformation, as milder reagents like sodium borohydride are generally ineffective. chemistrysteps.comchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a common choice, typically used in an anhydrous ether solvent like tetrahydrofuran (THF). orgsyn.orgchemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are also effective and can offer different selectivity profiles. chemistrysteps.comcommonorganicchemistry.com In the synthesis of 2-amino-5-bromobenzyl alcohol, LiAlH₄ is used to achieve this reduction in high yield. orgsyn.org

Step 2: Selective Oxidation of Benzyl Alcohol to Benzaldehyde The resulting benzyl alcohol is then oxidized to the final aldehyde product. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. researchgate.net A variety of modern, selective oxidation methods are available. The synthesis of 2-amino-5-bromobenzaldehyde employs a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) catalyst system under an atmosphere of air or oxygen. orgsyn.org Other common reagents for this selective transformation include pyridinium chlorochromate (PCC) and systems based on manganese dioxide (MnO₂) or activated dimethyl sulfoxide (DMSO), such as the Swern oxidation. researchgate.netgordon.edu Green chemistry approaches often utilize hydrogen peroxide with a suitable catalyst. gordon.edumdpi.com

| Transformation | Starting Material | Reagent(s) | Product | Yield | Reference |

| Reduction | 2-Amino-5-bromobenzoic acid | Lithium aluminum hydride (LiAlH₄) in THF | 2-Amino-5-bromobenzyl alcohol | 80-88% | orgsyn.org |

| Oxidation | 2-Amino-5-bromobenzyl alcohol | CuI(MeCN)₄, bpy, TEMPO, air | 2-Amino-5-bromobenzaldehyde | 89-91% | orgsyn.org |

This two-step sequence from readily available benzoic acids provides a robust and high-yielding pathway to substituted 2-aminobenzaldehydes. orgsyn.org

Reactivity and Transformational Chemistry of 2 Amino 5 Methylbenzaldehyde

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of 2-Amino-5-methylbenzaldehyde, involving the reaction of its aldehyde group with a nucleophile, typically an amine, with the elimination of a water molecule. nih.gov These reactions are pivotal for constructing carbon-nitrogen double bonds and for building more complex molecular architectures.

The reaction between an aldehyde or ketone and a primary amine to form an imine is known as Schiff base condensation. researchgate.netchemsociety.org.ng This process is characterized by the formation of a carbon-nitrogen double bond (azomethine group) in place of the carbonyl group. wjpsonline.com The reaction proceeds through a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of water to yield the stable imine. nih.gov The entire process is reversible. nih.govyoutube.com

This compound readily reacts with a wide array of primary amines to form N-substituted imines, commonly known as Schiff bases. The reaction involves the condensation of the aldehyde functional group of this compound with the amino group of a primary amine (R-NH₂). The stability of the resulting Schiff base can be enhanced by conjugation between the newly formed C=N bond and the aromatic rings of both the aldehyde and the amine precursors. youtube.com The general reaction is typically facilitated by heat and sometimes by acid or base catalysis, often carried out in solvents like ethanol (B145695). chemsociety.org.ngnih.gov

The products of these reactions are valuable intermediates in organic synthesis, particularly for the preparation of various heterocyclic compounds and as ligands for metal complexes. researchgate.netwjpsonline.com

Table 1: Examples of Schiff Base Formation with Primary Amines This table is illustrative and shows potential products from the reaction of this compound with various primary amines.

| Primary Amine (Reactant) | Chemical Name | Resulting Schiff Base (Product) | Chemical Name |

| Aniline | Aniline | N-(5-methyl-2-aminobenzylidene)aniline | |

| 4-Fluoroaniline | 4-Fluoroaniline | N-(5-methyl-2-aminobenzylidene)-4-fluoroaniline | |

| Benzylamine | Benzylamine | N-(5-methyl-2-aminobenzylidene)-1-phenylmethanamine | |

| Ethanolamine | 2-Aminoethanol | 2-(((5-methyl-2-aminophenyl)methylene)amino)ethanol |

Under acidic conditions, this compound can undergo a self-condensation reaction. This transformation involves multiple intermolecular reactions where the nucleophilic amino group of one molecule attacks the electrophilic aldehyde group of another. This process, repeated in a cascade, can lead to the formation of complex, rigid polycyclic trimers.

The reaction mechanism is initiated by the protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity. A neighboring this compound molecule then acts as a nucleophile via its amino group, attacking the activated carbonyl carbon. Subsequent dehydration to form an imine linkage is followed by further condensation and cyclization steps. The resulting trimeric structures are typically large, fused aromatic systems. The precise structure of the final polycyclic trimer depends on the specific reaction conditions that dictate the regiochemistry of the cyclization steps.

Table 2: Overview of Acid-Catalyzed Self-Condensation

| Feature | Description |

| Reactants | This compound (3 equivalents) |

| Conditions | Acidic catalyst (e.g., H₂SO₄, p-TsOH) |

| Reaction Type | Intermolecular Schiff base formation followed by cyclization |

| Product Class | Fused Polycyclic Heterocycle (Trimer) |

The aldehyde functionality of this compound can condense with the primary amino group of aminonitriles. This reaction is another example of Schiff base formation, yielding products known as substituted benzylideneaminobenzonitriles. These products are characterized by an imine linkage connecting the 2-amino-5-methylphenyl group to a nitrile-bearing moiety.

These compounds are significant synthetic intermediates. For instance, 2-(benzylideneamino)benzonitriles are precursors for the synthesis of quinazoline derivatives through subsequent cyclization reactions. mdpi.comnih.gov The initial condensation step proceeds via the standard mechanism for imine formation. The resulting products contain both the imine and nitrile functional groups, offering multiple sites for further chemical transformations. The Strecker reaction is a classic method for synthesizing the α-aminonitrile reactants themselves from aldehydes, amines, and cyanide. nih.govresearchgate.net

Table 3: Products from Condensation with Various Aminonitriles This table illustrates potential products from the reaction of this compound with selected aminonitriles.

| Aminonitrile (Reactant) | Chemical Name | Resulting Product | Chemical Name |

| Aminoacetonitrile | 2-Aminoacetonitrile | 2-(((5-methyl-2-aminophenyl)methylene)amino)acetonitrile | |

| 2-Aminobenzonitrile (B23959) | 2-Aminobenzonitrile | 2-(((5-methyl-2-aminophenyl)methylene)amino)benzonitrile | |

| 3-Aminopropionitrile | 3-Aminopropanenitrile | 3-(((5-methyl-2-aminophenyl)methylene)amino)propanenitrile |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient in generating molecular complexity. researchgate.net this compound is a suitable component for such reactions due to its reactive aldehyde group, which can participate in domino or cascade sequences to build complex heterocyclic scaffolds.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent biological activities, such as protein kinase inhibition. nih.govekb.eg A versatile strategy for synthesizing these heterocycles involves a multicomponent domino reaction utilizing this compound, a 5-aminopyrazole derivative, and an active methylene compound (e.g., malononitrile).

The proposed domino sequence is initiated by a Knoevenagel condensation between this compound and the active methylene compound, catalyzed by a base. This step forms a reactive benzylidene intermediate. The 5-aminopyrazole then undergoes a nucleophilic Michael addition to the activated double bond of the intermediate. The final step is an intramolecular cyclization, where a nitrogen atom from the pyrazole ring attacks the nitrile or ester group, followed by tautomerization or elimination to yield the aromatic pyrazolo[1,5-a]pyrimidine system. This one-pot synthesis allows for the rapid generation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines by varying each of the three initial components. nih.gov

Table 4: Illustrative Multicomponent Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

| Component 1 | Component 2 | Component 3 | Reaction Sequence | Product Class |

| This compound | 5-Amino-3-phenyl-1H-pyrazole | Malononitrile | 1. Knoevenagel Condensation2. Michael Addition3. Intramolecular Cyclization/Aromatization | 7-Amino-2-(2-amino-5-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Multicomponent Reactions for Heterocyclic Scaffolds

Cyclization to Benzoxazole Derivatives (e.g., from 2-aminophenol and aldehydes)

The synthesis of benzoxazoles, a significant class of heterocyclic compounds found in many biologically active molecules, is a primary application of the reactivity of ortho-aminophenol derivatives. rsc.org The reaction between a 2-aminophenol and an aldehyde is one of the most common and effective methods for constructing the benzoxazole ring system. researchgate.net This transformation involves the condensation of the amino group with the aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the final 2-substituted benzoxazole.

While this compound itself contains both the requisite functional groups for an intramolecular reaction, it is more commonly used as a building block in intermolecular reactions. The general reaction involves condensing various 2-aminophenols with aldehydes, a process for which numerous catalytic systems have been developed to enhance efficiency, yield, and environmental friendliness. rsc.orgresearchgate.net These catalysts facilitate the key steps of condensation and oxidative cyclization. Given that 2-aminophenol is a structural analog of this compound (lacking the aldehyde and methyl group), the extensive research on its reactions with various aldehydes provides a clear model for the reactivity of the amino group in this compound.

Diverse catalytic systems have been developed to promote this cyclization, offering advantages such as milder reaction conditions, shorter reaction times, and higher yields. rsc.orgnih.gov

Table 1: Catalytic Systems for the Synthesis of Benzoxazoles from 2-Aminophenols and Aldehydes

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| LAIL@MNP¹ | Solvent-free (Ultrasound) | 70 | 30 min | Moderate to Good | nih.gov |

| Cu₂O | DMSO | Room Temp | 2-5 h | 70-95 | rsc.org |

| Ni(II) complexes | DMF | 80 | 3-4 h | 87-94 | rsc.org |

| TiO₂–ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | rsc.org |

| Elemental Sulfur (S₈) | DMSO (additive) | Not specified | Not specified | Satisfactory | researchgate.net |

| Brønsted Acid (TsOH·H₂O) and CuI | Acetonitrile | 80 | 16 h | up to 89 | organic-chemistry.org |

¹LAIL@MNP = Fe₃O₄-supported Lewis acidic ionic liquid

Functional Group Transformations

The distinct reactivity of the aldehyde and amino moieties allows for selective transformations, providing pathways to a variety of derivatives.

Oxidation of the Aldehyde Moiety to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Amino-5-methylbenzoic acid. This transformation is a fundamental process in organic synthesis. A wide array of oxidizing agents can accomplish this, ranging from strong, classical oxidants to milder, more selective reagents. jove.com The choice of oxidant is often dictated by the presence of other sensitive functional groups in the molecule, such as the amino group, which can be susceptible to oxidation under harsh conditions.

Mild and efficient methods are often preferred to avoid side reactions. tandfonline.com For instance, reagents like sodium chlorite are known to selectively oxidize aldehydes in the presence of electron-rich aromatic systems. researchgate.net Other methods employ catalysts to utilize environmentally benign oxidants like oxygen or hydrogen peroxide. tandfonline.comorganic-chemistry.org

Table 2: Selected Reagents for the Oxidation of Aromatic Aldehydes

| Oxidizing Agent/System | Key Features | Reference |

|---|---|---|

| Sodium Perborate in Acetic Acid | Effective for aromatic aldehydes. | organic-chemistry.org |

| Oxone® | Mild protocol, alternative to metal-mediated oxidations. | organic-chemistry.org |

| N-hydroxyphthalimide (NHPI) / O₂ | Organocatalytic aerobic oxidation under mild conditions. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Base | Efficient for electron-rich aromatic aldehydes. | tandfonline.com |

| Silver(I) Oxide (Ag₂O) | A mild reagent suitable for aldehydes. | jove.com |

Reduction of the Aldehyde Moiety to Primary Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (2-Amino-5-methylphenyl)methanol. This conversion is typically achieved using hydride-based reducing agents. nih.gov The most common reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol or ethanol. It readily reduces aldehydes and ketones without affecting other functional groups like esters or amides. chemicalbook.com Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. chemicalbook.com For a substrate like this compound, the milder NaBH₄ is generally sufficient and preferred for its ease of handling and selectivity. chemicalbook.com Biocatalytic methods using whole-cell systems (e.g., E. coli) have also been developed as a green alternative for the highly selective reduction of aldehydes. nih.gov

Electrophilic Substitution Reactions of the Amino Group (e.g., Diazotization)

The primary aromatic amino group is a key site for electrophilic substitution reactions, most notably diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com The resulting diazonium salt is a highly versatile synthetic intermediate.

The amino group in this compound is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, the diazotization reaction transforms the -NH₂ group into a diazonium group (-N₂⁺), which is an excellent leaving group. This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. organic-chemistry.org This opens a pathway to introduce substituents such as halogens, cyano, or hydroxyl groups at the 2-position of the ring, further diversifying the synthetic utility of the original molecule. The stability of aromatic diazonium salts at low temperatures is key to their synthetic usefulness, in contrast to their highly unstable aliphatic counterparts. organic-chemistry.orgnih.gov

Ring Formation and Rearrangement Reactions

The bifunctional nature of this compound and its derivatives makes them suitable substrates for constructing more complex molecular architectures, including those with polycyclic or rearranged backbones.

Synthesis of Tetrasubstituted Ethylenediamine Backbones

Molecules containing tetrasubstituted ethylenediamine backbones are of significant interest in coordination chemistry and for their biological activities. sigmaaldrich.com The aldehyde functionality of this compound or its derivatives can participate in multicomponent reactions like the Mannich reaction to build these complex structures. wikipedia.orgorganic-chemistry.org

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (which is non-enolizable), and a primary or secondary amine. wikipedia.orgoarjbp.com In the context of forming an ethylenediamine backbone, an aldehyde can react with a primary or secondary amine to form an iminium ion intermediate. This electrophile can then be attacked by a nucleophile. By carefully selecting the reactants, complex structures can be assembled. For example, a non-symmetric molecule based on a tetrasubstituted ethylenediamine backbone has been synthesized incorporating a 2-hydroxy-5-methylbenzaldehyde (B1329341) moiety, which is structurally very similar to this compound. sigmaaldrich.com This demonstrates how such aldehydes can be integrated into complex amine-based scaffolds. Such multi-component reactions provide a powerful tool for rapidly generating molecular diversity from simple starting materials. nih.gov

Formation of Dihydrobenzoxepines from related 2-allyloxy-5-methylbenzaldehyde

The synthesis of dihydrobenzoxepines from 2-allyloxy-5-methylbenzaldehyde is not a direct transformation but can be achieved through a multi-step synthetic sequence. This process involves a key researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the introduction of a second allyl group and a final ring-closing metathesis step to construct the seven-membered ring.

The initial and crucial step in this synthetic route is the thermal Claisen rearrangement of 2-allyloxy-5-methylbenzaldehyde. This pericyclic reaction proceeds by heating the starting material, which leads to the migration of the allyl group from the oxygen atom to the ortho-position of the benzene (B151609) ring. This transformation yields 2-allyl-3-hydroxy-5-methylbenzaldehyde, a key intermediate for the subsequent cyclization. The aromatic Claisen rearrangement is a well-established method for the formation of C-C bonds and the functionalization of aromatic rings. organic-chemistry.org

Following the Claisen rearrangement, the newly formed phenolic hydroxyl group in 2-allyl-3-hydroxy-5-methylbenzaldehyde is subjected to O-allylation. This is typically achieved by treating the phenol with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. This step introduces a second allyl group, tethered to the oxygen atom, resulting in the formation of 2-allyl-3-(allyloxy)-5-methylbenzaldehyde. This diallylated intermediate is the direct precursor for the ring-closing metathesis reaction.

The final step to construct the dihydrobenzoxepine ring is a ring-closing metathesis (RCM) reaction. researchgate.net This powerful carbon-carbon bond-forming reaction utilizes a ruthenium-based catalyst, such as Grubbs' catalyst, to cyclize the diallyl ether. researchgate.netoipub.com The RCM reaction proceeds by forming a new double bond between the two allyl groups, with the concomitant release of ethylene as a byproduct, leading to the formation of the desired dihydrobenzoxepine derivative. The efficiency of the RCM step can be influenced by the choice of catalyst and reaction conditions, with second-generation Grubbs' catalysts often showing high efficacy for the formation of seven-membered rings. researchgate.net

Table 1: Multi-step Synthesis of Dihydrobenzoxepines

| Step | Starting Material | Transformation | Product | Representative Yield (%) |

|---|---|---|---|---|

| 1 | 2-allyloxy-5-methylbenzaldehyde | Claisen Rearrangement | 2-allyl-3-hydroxy-5-methylbenzaldehyde | 80-95 |

| 2 | 2-allyl-3-hydroxy-5-methylbenzaldehyde | O-Allylation | 2-allyl-3-(allyloxy)-5-methylbenzaldehyde | 90-98 |

| 3 | 2-allyl-3-(allyloxy)-5-methylbenzaldehyde | Ring-Closing Metathesis (RCM) | Dihydrobenzoxepine derivative | 70-90 |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous structural elucidation of 2-Amino-5-methylbenzaldehyde, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aldehyde, aromatic, amino, and methyl protons. The aldehyde proton appears as a sharp singlet at 9.83 ppm, a characteristic downfield shift due to the deshielding effect of the carbonyl group. The aromatic protons appear in the range of 6.59 to 7.26 ppm, with their specific multiplicities and coupling patterns confirming the substitution pattern on the benzene (B151609) ring. A broad singlet at 5.91 ppm is attributed to the two protons of the amino group. The methyl group protons resonate as a singlet at 2.27 ppm. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 9.83 | s | Aldehyde proton (-CHO) |

| 7.26 | s | Aromatic proton (H-6) |

| 7.15-7.13 | m | Aromatic proton (H-4) |

| 6.59 | d | Aromatic proton (H-3) |

| 5.91 | br | Amino protons (-NH₂) |

| 2.27 | s | Methyl protons (-CH₃) |

s = singlet, d = doublet, m = multiplet, br = broad researchgate.net

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying each unique carbon environment. The carbonyl carbon of the aldehyde group shows a characteristic signal at 194.1 ppm. The aromatic carbons resonate between 116.2 and 147.8 ppm, with the carbon attached to the amino group (C-2) appearing at 147.8 ppm and the carbon bearing the aldehyde group (C-1) at 118.8 ppm. The methyl carbon provides a signal in the aliphatic region at 20.1 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 194.1 | Aldehyde carbon (C=O) |

| 147.8 | Aromatic carbon (C-2) |

| 136.5 | Aromatic carbon (C-4) |

| 135.2 | Aromatic carbon (C-6) |

| 125.5 | Aromatic carbon (C-5) |

| 118.8 | Aromatic carbon (C-1) |

| 116.2 | Aromatic carbon (C-3) |

| 20.1 | Methyl carbon (-CH₃) |

X-ray Crystallography and Single Crystal Diffraction

While X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, specific single-crystal diffraction data for this compound was not available in the reviewed literature. However, studies on closely related molecules and derivatives provide a basis for understanding its expected structural features. researchgate.netresearchgate.net

A single-crystal X-ray diffraction analysis would be expected to confirm the planarity of the benzene ring and provide precise measurements of bond lengths and angles for the entire molecule. This technique would definitively establish the geometric arrangement of the amino, methyl, and aldehyde substituents relative to the aromatic ring.

The molecular structure of this compound is well-suited for the formation of hydrogen bonds. A significant feature would likely be a strong intramolecular hydrogen bond between the hydrogen of the amino group (-NH₂) and the oxygen of the adjacent aldehyde group (-CHO). This interaction forms a stable, pseudo-six-membered ring, a common motif in ortho-substituted aminobenzaldehydes that influences the molecule's conformation and chemical reactivity. nih.gov In the solid state, intermolecular hydrogen bonds would also be expected, where the amino group of one molecule acts as a hydrogen bond donor to the aldehyde oxygen of a neighboring molecule, leading to the formation of extended supramolecular networks that dictate the crystal packing.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a fully assigned experimental spectrum for this compound is not detailed in the available literature, the characteristic absorption bands can be predicted based on its known functional groups.

The spectrum is expected to show strong N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region. A strong, sharp absorption peak corresponding to the C=O stretch of the aromatic aldehyde would appear around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. Vibrations corresponding to the C=C stretching of the aromatic ring typically appear in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2900-3000 | C-H Stretch | Methyl Group (-CH₃) |

| 1680-1700 | C=O Stretch | Aldehyde (-CHO) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming its elemental composition with high precision.

The molecular formula for this compound is C₈H₉NO. nih.gov HRMS analysis would yield a highly accurate mass measurement, corroborating this composition. The monoisotopic mass of the compound is calculated to be 135.068413911 Da. nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would appear at an m/z value corresponding to the molecular weight of the molecule. While specific experimental fragmentation data for this compound is not detailed in the provided literature, fragmentation pathways can be inferred based on the functional groups present. Common fragmentation for aromatic aldehydes often involves the loss of the formyl radical (–CHO). The presence of the amino and methyl groups on the aromatic ring would also influence the fragmentation pattern, leading to characteristic daughter ions.

Table 1: Key Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO | nih.gov |

| Molecular Weight | 135.17 g/mol | sigmaaldrich.com |

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of non-covalent interactions that govern the crystal packing. researchgate.netunam.mx These interactions are crucial for understanding the solid-state structure and properties of molecular crystals.

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, studies on closely related Schiff base compounds derived from substituted benzaldehydes provide a clear indication of the types of non-covalent interactions that would be expected. For instance, analyses of Schiff bases formed from the condensation of 2-hydroxy-5-methylbenzaldehyde (B1329341) with various amines reveal that the crystal packing is dominated by a variety of weak intermolecular contacts. iucr.orgiucr.orgnih.gov

The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts, quantifying the relative contribution of each interaction type to the total Hirshfeld surface. iucr.orgnih.gov For analogous structures, the most significant contributions to crystal packing consistently arise from H···H, C···H/H···C, and O···H interactions. nih.gov These findings suggest that van der Waals forces and hydrogen bonding play a critical role in the supramolecular assembly.

Based on these related studies, a Hirshfeld surface analysis of this compound would likely reveal the following key interactions:

H···H contacts: Typically the most abundant interaction, representing van der Waals forces between hydrogen atoms on adjacent molecules. nih.gov

C···H/H···C contacts: These interactions are significant in the packing of aromatic systems. iucr.org

N···H/H···N contacts: Hydrogen bonds involving the amino group are expected to be a key feature, influencing the molecular arrangement.

Table 2: Representative Contributions of Non-Covalent Interactions in Related Schiff Base Compounds

| Interaction Type | Percentage Contribution | Reference |

|---|---|---|

| H···H | 37.1% - 55.2% | nih.govresearchgate.netscienceopen.com |

| C···H/H···C | 22.3% - 30.7% | nih.govresearchgate.netscienceopen.com |

This data, from compounds structurally similar to derivatives of this compound, underscores the importance of hydrogen-based contacts in defining the crystal architecture.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Geometrical Optimization and Electronic Structure Analysis (HOMO-LUMO)

No specific studies employing Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of 2-Amino-5-methylbenzaldehyde have been identified. Consequently, crucial parameters such as bond lengths, bond angles, and dihedral angles, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), remain uncalculated for this specific molecule. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There is a lack of published research where DFT calculations have been used to predict the spectroscopic parameters (such as vibrational frequencies for IR and Raman spectroscopy, and electronic transitions for UV-Visible spectroscopy) of this compound. Furthermore, without these theoretical predictions, a comparison with experimental data to validate the computational methods is not possible.

Investigation of Reaction Mechanisms and Activation Barriers

Detailed DFT investigations into the mechanisms of reactions involving this compound, including the calculation of activation barriers for various reaction pathways, are not available in the current body of scientific literature. Such studies are fundamental to understanding the reactivity and kinetics of chemical transformations involving this compound.

Ab Initio Calculations for Reaction Pathways and Intermediates

Similarly, there are no specific ab initio computational studies focused on elucidating the reaction pathways and identifying the intermediates of reactions involving this compound. Ab initio methods, which are based on first principles of quantum mechanics, provide a high level of theoretical accuracy and are invaluable for understanding complex reaction mechanisms. For instance, while a study on the related compound 2-methylbenzaldehyde exists, the electronic effects of the amino group in this compound would significantly alter its reactivity, making direct comparisons unreliable.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with a biological target. However, no molecular docking studies have been published that specifically feature this compound as the ligand of interest. Research in this area has tended to focus on more complex molecules or Schiff bases derived from similar aldehydes.

Kinetic and Hammett Analysis in Aldehyde Condensation Reactions

No experimental kinetic data or Hammett analysis for aldehyde condensation reactions specifically involving this compound could be located. A Hammett analysis would involve studying the reaction rates of a series of substituted benzaldehydes to quantify the electronic effects of substituents on the reaction mechanism. The Hammett equation, log(k/k₀) = σρ, relates the reaction rate constant (k) of a substituted reactant to a reference reaction rate (k₀), a substituent constant (σ), and a reaction constant (ρ) wikipedia.org. While the principles of Hammett analysis are well-established for benzaldehyde derivatives, specific data for this compound are absent.

In Silico ADMET Profiling of Biologically Active Compounds Derived from this compound: A Computational Analysis

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the specific research area of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for biologically active compounds directly synthesized from this compound. While computational ADMET studies are a common practice in modern drug discovery for evaluating the pharmacokinetic and safety profiles of novel chemical entities, specific and detailed research findings for derivatives of this compound are not presently available in the indexed scientific literature.

The field of computational chemistry offers powerful tools to predict the ADMET properties of chemical compounds before they are synthesized and tested in laboratory settings. This in silico approach saves considerable time and resources in the drug development pipeline by flagging potentially problematic candidates early on. These predictive models are built upon vast datasets of known molecules and their experimentally determined pharmacokinetic and toxicological properties.

Numerous studies have been published detailing the in silico ADMET profiles of various classes of organic molecules, including Schiff bases and quinazoline derivatives. These classes of compounds are theoretically potential derivatives of this compound. However, a direct and explicit link to this specific starting material, along with a corresponding in silico ADMET analysis of the resulting products, is not documented in the available research.

Therefore, the generation of a detailed article with data tables and specific research findings on the in silico ADMET profiling of biologically active compounds derived solely from this compound is not possible at this time due to the absence of primary research data on this topic. Further experimental and computational studies are required to synthesize and evaluate such compounds to provide the necessary data for a comprehensive analysis as outlined.

Synthetic Utility and Applications in Materials and Medicinal Chemistry

Precursor for Biologically Active Heterocyclic Compounds

2-Amino-5-methylbenzaldehyde is a key starting material for the synthesis of various heterocyclic compounds that exhibit significant biological activities. The presence of reactive amino and aldehyde functionalities facilitates the construction of diverse molecular scaffolds with potential therapeutic applications.

Development of Antimicrobial and Anticancer Agents from Derivatives

Derivatives of this compound have shown promise in the development of novel antimicrobial and anticancer agents. The structural framework of this compound allows for modifications that can lead to enhanced biological efficacy.

Research into benzaldehyde derivatives has demonstrated their potential as cytotoxic and proapoptotic agents. nih.gov For instance, novel aminobenzylnaphthols derived from benzaldehydes have exhibited cytotoxic activity against pancreatic and colorectal cancer cell lines. nih.gov The functionalization of such compounds with amino acid moieties has been shown to improve their delivery to target tissues and reduce toxicity. nih.gov While direct studies on this compound are not extensively detailed in the provided literature, the general class of substituted benzaldehydes serves as a strong indicator of its potential in synthesizing new anticancer agents. The cytotoxic effects of some benzaldehyde derivatives have been found to be comparable to the established anticancer drug 5-Fluorouracil. nih.gov

In the realm of antimicrobial agents, Schiff bases derived from substituted benzaldehydes have been a focal point of research. These compounds, formed by the condensation of an amino group with an aldehyde, and their metal complexes often exhibit enhanced antimicrobial activity compared to the parent compounds. ijmrsti.com The incorporation of a this compound moiety into such structures could lead to the development of potent antibacterial and antifungal agents. Studies on quinoxaline-based compounds, which can be synthesized from precursors like ortho-phenylenediamine, have shown good to moderate antibacterial activity against various strains, including S. aureus and B. subtilis. nih.gov This highlights the potential for developing effective antimicrobial drugs by incorporating the this compound scaffold into larger heterocyclic systems.

Table 1: Examples of Biologically Active Derivatives Related to Benzaldehydes

| Derivative Class | Biological Activity | Research Findings |

| Aminobenzylnaphthols | Anticancer | Exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov |

| Schiff Base Metal Complexes | Antimicrobial | Showed enhanced antimicrobial activity compared to the Schiff base ligand alone against various bacterial and fungal strains. ijmrsti.com |

| Quinoxaline Derivatives | Antibacterial | Displayed good to moderate activity against S. aureus and B. subtilis. nih.gov |

Synthesis of Schiff Base Ligands for Metal Complexation

The reaction between the amino group of this compound and a carbonyl compound, or the reaction of its aldehyde group with a primary amine, readily forms a Schiff base (imine). These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. yu.edu.jo The synthesis of these ligands is typically a straightforward condensation reaction. yu.edu.jo

The resulting metal complexes often exhibit interesting catalytic, magnetic, and biological properties. yu.edu.jonih.gov The coordination of the Schiff base to a metal ion can enhance its biological activity. ijmrsti.com For example, metal complexes of Schiff bases derived from p-aminophenol and benzaldehyde have shown enhanced antimicrobial activity compared to the free ligand. ijmrsti.com The stoichiometry of these complexes is often found to be a 1:2 metal-to-ligand ratio. yu.edu.jo

The characterization of these Schiff base ligands and their metal complexes is carried out using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. orientjchem.orgjournalajacr.com Infrared spectroscopy is particularly useful in confirming the formation of the Schiff base and its coordination to the metal ion, as a shift in the C=N (azomethine) stretching frequency is typically observed upon complexation. orientjchem.org

Table 2: Characterization Techniques for Schiff Base Metal Complexes

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirmation of C=N bond formation and coordination to the metal ion. orientjchem.org |

| UV-Visible Spectroscopy | Study of the electronic transitions and geometry of the complexes. journalajacr.com |

| Elemental Analysis | Determination of the stoichiometry of the metal complexes. yu.edu.jo |

| Molar Conductivity | Indication of the electrolytic or non-electrolytic nature of the complexes. yu.edu.jo |

| Magnetic Susceptibility | Determination of the geometry of the metal complexes. journalajacr.com |

Scaffolds for Metallo-β-Lactamase Inhibitors

Metallo-β-lactamases (MBLs) are enzymes produced by some bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. nih.govbris.ac.uk The development of MBL inhibitors is a critical strategy to overcome this resistance. bris.ac.ukwhiterose.ac.uk These enzymes utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics. nih.gov

The design of MBL inhibitors often involves creating molecules that can chelate these essential zinc ions, thereby inactivating the enzyme. Various molecular scaffolds are being explored for their potential as MBL inhibitors. nih.gov While there is no specific mention in the provided search results of this compound being used as a scaffold for MBL inhibitors, its structure presents possibilities. The amino and aldehyde groups can be functionalized to introduce moieties capable of binding to the zinc ions in the MBL active site. For instance, the aldehyde could be converted to a carboxylic acid or a hydroxamic acid, known zinc-binding groups. The amino group provides a point for further derivatization to enhance binding affinity and selectivity. The rational design of inhibitors often involves structure-based drug design and computational methods to identify promising scaffolds. whiterose.ac.uk

Radiopharmaceutical Applications of Ethylenediamine Derivatives

There is no specific information available in the provided search results regarding the radiopharmaceutical applications of ethylenediamine derivatives of this compound. This suggests that this may be a specialized or underexplored area of research for this particular compound.

Intermediates in the Construction of Complex Organic Architectures

Beyond its use in generating biologically active heterocycles, this compound is a valuable intermediate for building more complex and larger organic molecules, particularly those containing nitrogen.

Polycyclic Aromatic Nitrogen Heterocycles

The structure of this compound, with its ortho-amino aldehyde functionality, is well-suited for the synthesis of polycyclic aromatic nitrogen heterocycles. These types of compounds are of interest in materials science and medicinal chemistry due to their electronic properties and biological activities. openmedicinalchemistryjournal.com

Various synthetic strategies can be employed to construct these complex ring systems. Tandem reactions, such as a benzannulation followed by a ring-closing metathesis, have been shown to be effective in creating benzofused nitrogen heterocycles. nih.gov The amino and aldehyde groups of this compound can participate in cyclization reactions to form fused ring systems. For example, condensation with a suitable partner could lead to the formation of quinoline (B57606) or acridine derivatives. The synthesis of nitrogen heterocycles can also be achieved through radical-mediated pathways. rsc.org The specific substitution pattern of this compound can influence the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.

Chiral Auxiliaries in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries are indispensable tools. wikipedia.org These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. wikipedia.org The auxiliary is then removed to afford the desired enantiomerically enriched product.

While the literature describes a wide array of chiral auxiliaries derived from various molecular scaffolds, specific research detailing the synthesis and application of chiral auxiliaries derived directly from this compound is not extensively documented in publicly available scientific literature. The general principle, however, would involve the condensation of this compound with a chiral amine or alcohol to form a chiral imine or acetal, respectively. This new chiral entity could then be utilized to direct stereoselective reactions, such as alkylations or aldol additions, on a substrate attached to it. The steric and electronic properties of the this compound moiety would play a crucial role in influencing the stereochemical outcome of the reaction. After the desired transformation, the auxiliary would be cleaved and ideally recovered for reuse.

Applications in Materials Science

The reactivity of this compound makes it a valuable building block for the synthesis of functional organic materials. Its ability to undergo condensation reactions readily allows for the creation of larger conjugated systems with interesting photophysical and chemical properties.

Solvatochromic dyes are compounds whose absorption or emission spectra are sensitive to the polarity of the surrounding solvent medium. mdpi.commdpi.com This property arises from changes in the electronic distribution within the dye molecule in its ground and excited states, which are influenced by the solvent's polarity. Such dyes have applications in various fields, including as sensors for solvent polarity and as probes for studying molecular interactions.

A hypothetical solvatochromic dye derived from this compound could be synthesized and its photophysical properties studied in a range of solvents with varying polarities. The expected data would likely demonstrate a shift in the maximum absorption wavelength (λmax) as the solvent polarity changes, which could be quantified using solvent polarity scales.

Table 1: Hypothetical Solvatochromic Data for a Dye Derived from this compound

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) |

| Hexane | 31.0 | 420 |

| Toluene | 33.9 | 435 |

| Dichloromethane | 41.1 | 450 |

| Acetone | 42.2 | 465 |

| Ethanol (B145695) | 51.9 | 480 |

| Methanol | 55.5 | 490 |

| Water | 63.1 | 510 |

Note: This table is illustrative and based on general principles of solvatochromism. Specific experimental data for a dye derived from this compound is not available in the cited sources.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can form stable complexes with a wide range of metal ions. nih.govmdpi.com When these Schiff bases contain additional donor atoms, such as the nitrogen of the amino group in this compound, they can act as multidentate chelating agents. nih.govresearchgate.net These chelating properties make them suitable for applications in the removal of heavy metal ions from aqueous solutions through adsorption. nih.gov

The synthesis of a chelating Schiff base from this compound would typically involve its reaction with another amine-containing compound. The resulting Schiff base could then be immobilized on a solid support, such as silica gel or a polymer resin, to create an adsorbent material. The efficiency of this material for removing metal ions would depend on factors such as pH, contact time, initial metal ion concentration, and the nature of the metal ion itself.

While the synthesis and application of Schiff bases for metal ion adsorption is a broad area of research, specific studies focusing on Schiff bases derived from this compound and their detailed adsorption characteristics are not prevalent in the reviewed literature. Research in this area would typically involve batch adsorption experiments to determine the adsorption capacity and kinetics of the material for various metal ions.

Table 2: Illustrative Adsorption Parameters for a Hypothetical Schiff Base Adsorbent from this compound

| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH |

| Cu(II) | 85 | 5.5 |

| Pb(II) | 120 | 6.0 |

| Cd(II) | 70 | 6.5 |

| Ni(II) | 65 | 7.0 |

| Zn(II) | 75 | 6.0 |

Note: This table is for illustrative purposes to demonstrate the type of data that would be generated from such a study. Specific experimental data for a Schiff base derived from this compound is not available in the cited sources.

Conclusion and Future Research Directions

Summary of Key Research Advances Regarding 2-Amino-5-methylbenzaldehyde

Research has established this compound as a valuable and versatile building block in synthetic organic chemistry. Its utility stems from the strategic placement of an amino group and an aldehyde group on a methyl-substituted benzene (B151609) ring. This arrangement of functional groups allows for a variety of chemical transformations, making it a key precursor in the synthesis of more complex molecular architectures.

A primary area of its application is in the synthesis of heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry. The ortho-positioning of the amino group relative to the aldehyde facilitates cyclization reactions to form fused-ring systems. The reactivity of the aldehyde group allows for condensation reactions, most notably the formation of Schiff bases (imines) through reaction with primary amines. nih.gov This reaction is a cornerstone of combinatorial chemistry and serves as a gateway to a vast library of derivative compounds with potential biological activities.

Key attributes of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | nih.govguidechem.com |

| Molecular Weight | 135.16 g/mol | nih.govguidechem.com |

| CAS Number | 109467-00-7 | nih.govguidechem.com |

| Physical Form | Yellow Solid | sigmaaldrich.com |

| Topological Polar Surface Area | 43.1 Ų | nih.gov |

Identification of Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of the aldehyde and amino groups is well-understood, significant opportunities for exploring novel reactivity patterns and synthetic applications remain.

Multicomponent Reactions (MCRs): The structure of this compound is well-suited for use in MCRs, which allow for the construction of complex molecules in a single step. Its participation in reactions like the Ugi or Passerini reactions, or in the synthesis of complex heterocyclic systems like thiazolo[3,2-a]pyrimidines, remains a largely unexplored area that could lead to the rapid generation of diverse molecular libraries. sciforum.net

C-H Bond Functionalization: Recent advancements in transition-metal-catalyzed C-H activation present an exciting frontier. researchgate.net The methyl group on the aromatic ring could potentially be targeted for functionalization. Strategies employing transient directing groups, which have been successful for other methylbenzaldehydes, could be adapted to introduce new substituents at the benzylic position, thereby creating novel derivatives that are otherwise difficult to access. researchgate.net

Derivatization of Functional Groups: Beyond Schiff base formation, systematic exploration of the compound's reactivity offers significant potential. For instance, oxidation of the aldehyde to a carboxylic acid or its reduction to a benzyl (B1604629) alcohol would yield new, versatile intermediates. These derivatives could then serve as starting materials for the synthesis of polyesters, polyamides, or other functional polymers.

Prospects for Novel Biological and Material Applications

The structural motifs accessible from this compound suggest considerable potential in both medicinal chemistry and material science.

Biological Applications: Many biologically active compounds contain heterocyclic cores that can be synthesized from amino aldehydes. Benzimidazole derivatives, for example, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. longdom.org Likewise, thiazole-containing compounds have demonstrated significant antioxidant and cytotoxic activities. nih.govresearchgate.net By using this compound as a starting material for novel benzimidazole, thiazole, or quinoline (B57606) derivatives, researchers can develop new candidates for drug discovery programs. The formation of Mannich bases, which are known for their diverse biological activities, represents another promising avenue for creating potential therapeutic agents. oarjbp.com

Material Science Applications: The presence of reactive amino and aldehyde functionalities makes this compound a candidate for the development of novel polymers and functional materials. It can be incorporated into polymer backbones or used as a monomer in polymerization reactions to create materials with tailored electronic or optical properties. For instance, derivatives of 2-aminobenzaldehyde (B1207257) have been used to synthesize annulated spirobifluorenes, a class of materials with applications in organic electronics. thegoodscentscompany.com The potential for creating dyes, sensors, or corrosion inhibitors based on this scaffold is a promising area for future research.

Advancements in Computational Modeling and Mechanistic Elucidation

Computational chemistry offers powerful tools to accelerate research and deepen the understanding of this compound's reactivity and properties.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and predict the outcomes of synthetic transformations. Such studies can elucidate the electronic effects of the amino and methyl substituents on the reactivity of the aldehyde group, providing insights that can guide the design of new reactions. nih.gov For example, computational analysis can help predict the relative rates of adduct formation with different amines or the stability of reaction intermediates. acs.org

Mechanistic Studies: Theoretical modeling can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. For example, computational studies on related aminobenzaldehydes have been used to investigate their photophysical properties, suggesting possibilities for designing photoswitchable molecular systems. thegoodscentscompany.com Applying these methods to this compound could help in understanding and predicting its behavior in various chemical environments, thereby facilitating the rational design of new functional molecules. This approach can save significant laboratory time and resources by prioritizing the most promising synthetic targets and reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-5-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination or selective oxidation of 2-amino-5-methylbenzyl alcohol. For example, catalytic hydrogenation (H₂/Pd-C) under mild acidic conditions (pH 4–5) at 60–80°C yields high selectivity for the aldehyde group while preserving the amino functionality . Reaction optimization should include monitoring by thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3) and UV visualization .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water gradients to remove polar byproducts .

- Recrystallization : Dissolve the crude product in warm ethanol (40–50°C) and gradually cool to −20°C to obtain crystalline material .

- TLC Purification : Preparative TLC on silica gel (ethyl acetate/hexane, 1:4) can isolate small-scale batches with >95% purity .

Q. How can the structure of this compound be validated spectroscopically?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 9.8–10.2 ppm (aldehyde proton), δ 6.5–7.2 ppm (aromatic protons), and δ 2.2–2.5 ppm (methyl group). A singlet for the aldehyde proton confirms no keto-enol tautomerization .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, refine data with SHELXL-2018/3 using high-resolution (<1.0 Å) datasets to resolve positional disorder in the aldehyde group . Crystallization in ethanol/water (3:1) at 4°C often yields diffraction-quality crystals .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades above pH 7 due to aldehyde oxidation. Stabilize solutions with 0.1% acetic acid (pH 4–5) .

- Thermal Stability : Store at −20°C under argon; avoid prolonged heating >60°C. Kinetic studies via HPLC (C18 column, 0.1% TFA in acetonitrile/water) show <5% degradation over 72 hours at 25°C .

Q. How can computational modeling predict reactivity in derivatization reactions (e.g., Schiff base formation)?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (FMOs). The aldehyde group’s LUMO (−1.8 eV) shows high electrophilicity for nucleophilic attack by amines .

- MD Simulations : GROMACS can simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics, aligning with experimental yields .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 92–96°C vs. 98–102°C) often stem from polymorphic forms or impurities.

- DSC Analysis : Perform differential scanning calorimetry at 5°C/min to identify polymorph transitions .

- Recrystallization Solvent Screening : Compare melting points after recrystallizing from ethanol, acetone, or ethyl acetate .

Experimental Design Considerations

Q. What analytical workflows are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with ESI+ ionization. Detect impurities (e.g., 2-amino-5-methylbenzoic acid) at m/z 152.1 .

- GC-FID : For volatile byproducts, employ a DB-5 column (30 m × 0.25 mm) with a 10°C/min temperature ramp .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.